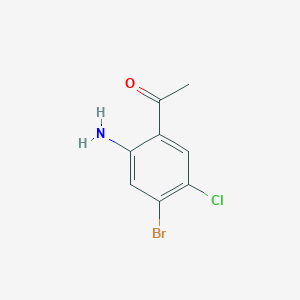
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H7BrClNO It is a derivative of phenyl ethanone, where the phenyl ring is substituted with amino, bromo, and chloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-aminoacetophenone. The reaction typically proceeds as follows:
Bromination: 2-Aminoacetophenone is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromo group at the 4-position.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The amino, bromo, and chloro groups on the phenyl ring can undergo nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful in the study of biochemical pathways and mechanisms.
Industrial Applications: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-bromo-5-chlorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and chloro groups can influence the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone can be compared with similar compounds such as:
1-(2-Amino-4-bromophenyl)ethanone: Lacks the chloro group, which may affect its reactivity and biological activity.
1-(2-Amino-5-chlorophenyl)ethanone: Lacks the bromo group, leading to differences in chemical and physical properties.
1-(2-Bromo-4-chlorophenyl)ethanone: Lacks the amino group, which can significantly alter its chemical behavior and applications.
The unique combination of amino, bromo, and chloro groups in this compound imparts distinct properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrClNO |
|---|---|
Poids moléculaire |
248.50 g/mol |
Nom IUPAC |
1-(2-amino-4-bromo-5-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrClNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3 |
Clé InChI |
MCBDZPZTAOFJDL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


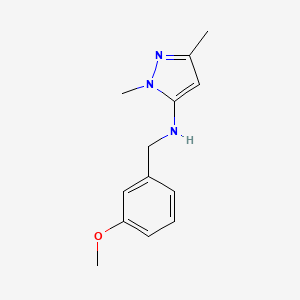
![1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732529.png)
![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11732537.png)
![2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732548.png)
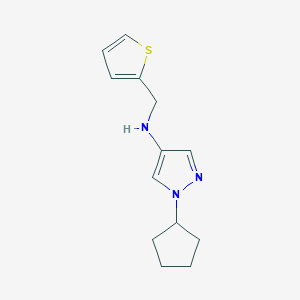
![1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732574.png)
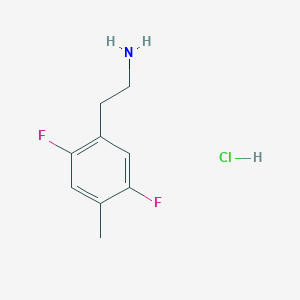
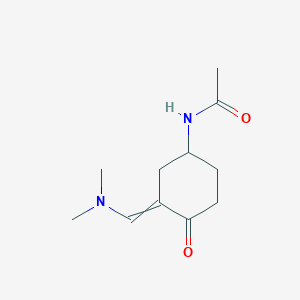
![1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732584.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11732587.png)
![butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732604.png)
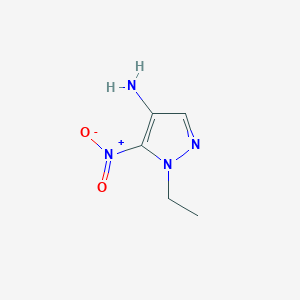
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732612.png)
![(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732614.png)
